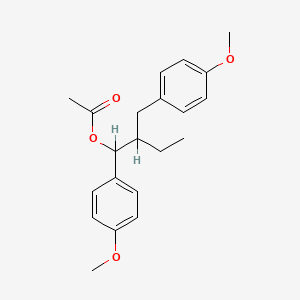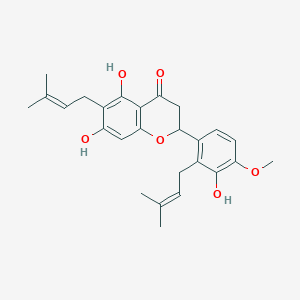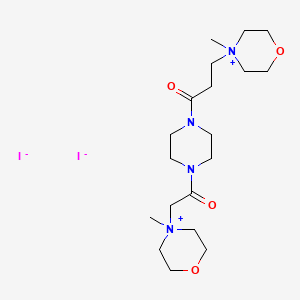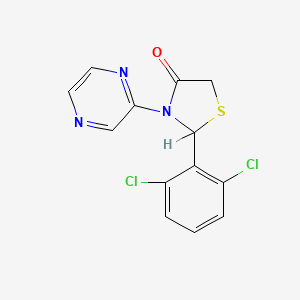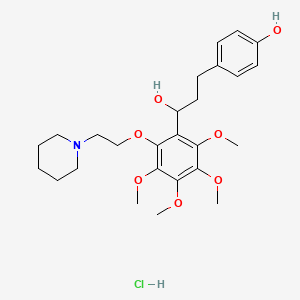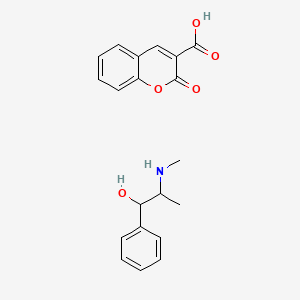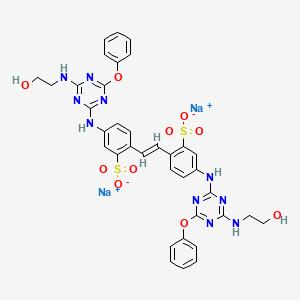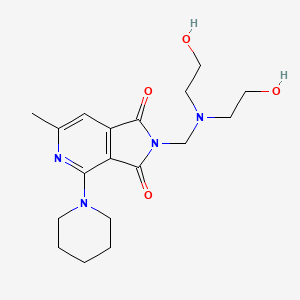
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a complex organic compound that features a combination of functional groups, including methoxy, nitro, and imidazole moieties
Méthodes De Préparation
The synthesis of 2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the imidazole core, followed by the introduction of the nitro and methoxy groups. The final step often involves the thiolation reaction to attach the thio group to the imidazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and thio groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as thiols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other imidazole derivatives with nitro and methoxy groups. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:
2-Propanol, 1-methoxy-3-((1-((4-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
2-Propanol, 1-methoxy-3-((1-((4-methoxyphenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the nitro group on the phenyl ring, potentially altering its chemical and biological properties.
Propriétés
Numéro CAS |
115906-40-6 |
|---|---|
Formule moléculaire |
C16H20N4O7S |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
1-methoxy-3-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H20N4O7S/c1-10-17-15(20(24)25)16(28-9-12(21)8-26-2)18(10)7-11-4-5-14(27-3)13(6-11)19(22)23/h4-6,12,21H,7-9H2,1-3H3 |
Clé InChI |
YXOKNBXJOFBQLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC(COC)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



